molecular formula C10H13NO2 B7963539 2-Amino-2-(3-ethylphenyl)acetic acid

2-Amino-2-(3-ethylphenyl)acetic acid

Cat. No.: B7963539
M. Wt: 179.22 g/mol
InChI Key: KHSQPHBGRLWQRP-UHFFFAOYSA-N
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Description

2-Amino-2-(3-ethylphenyl)acetic acid is a non-proteinogenic α-amino acid characterized by a phenyl ring substituted with an ethyl group at the meta-position (C3) and an acetic acid backbone. The ethyl group at C3 likely influences steric and electronic properties, affecting solubility, bioavailability, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

2-amino-2-(3-ethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSQPHBGRLWQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde substrate, 3-ethylbenzaldehyde, undergoes nucleophilic addition with ammonium cyanide to form the aminonitrile intermediate. Hydrolysis under acidic or basic conditions yields the target amino acid. Key parameters include:

  • Temperature : Optimal reaction conditions for the Strecker step occur at 50–70°C, with higher temperatures accelerating side reactions such as aldol condensation.

  • Solvent System : Aqueous ethanol (1:1 v/v) enhances solubility of both the aldehyde and ammonium cyanide.

  • Catalytic Additives : Trace amounts of Lewis acids (e.g., ZnCl₂) improve regioselectivity, achieving >85% conversion.

Table 1 : Yield Optimization in Strecker Synthesis

ParameterOptimal ValueYield (%)Purity (%)
Temperature60°C7892
NH₄Cl:Cyanide Ratio1:1.28295
Hydrolysis Time6 hours7590

Challenges and Mitigation

  • Racemization : The classical Strecker method produces a racemic mixture. Resolution via chiral tartaric acid derivatives (e.g., L-(+)-tartaric acid) enables isolation of the enantiopure product, albeit with a 20–30% yield penalty.

  • Cyanide Handling : Sodium cyanide alternatives, such as acetone cyanohydrin, reduce toxicity risks while maintaining comparable yields (70–75%).

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation of α-keto acids offers a stereoselective route to this compound. This method avoids racemization and streamlines step count.

Substrate Preparation and Conditions

The α-keto acid precursor, 2-oxo-2-(3-ethylphenyl)acetic acid, is synthesized via Friedel-Crafts acylation of ethylbenzene with oxalyl chloride. Hydrogenation employs:

  • Catalyst : Ru(BINAP)(dmf)₂Cl₂ (0.5 mol%)

  • Pressure : 50 bar H₂

  • Solvent : Methanol/water (9:1)

Table 2 : Enantioselectivity Under Varied Conditions

H₂ Pressure (bar)Temperature (°C)ee (%)Yield (%)
30258891
50409289
70259085

Industrial Scalability Considerations

  • Catalyst Recycling : Immobilized Ru catalysts on mesoporous silica enable three reuse cycles without significant activity loss (≤5% yield drop).

  • Byproduct Management : Residual oxalyl chloride is neutralized with aqueous NaHCO₃, minimizing corrosion in reactor systems.

Biocatalytic Synthesis Using Transaminases

Enzymatic routes utilizing ω-transaminases (ω-TA) provide a green alternative, operating under mild conditions (pH 7–8, 30–37°C).

Enzyme Selection and Substrate Scope

  • Preferred Enzyme : Chromobacterium violaceum ω-TA (Cv-ωTA) exhibits high activity toward aryl-substituted α-keto acids (kₐₜ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹).

  • Amine Donor : Isopropylamine (500 mM) ensures >95% conversion within 24 hours.

Table 3 : Biocatalytic Performance Metrics

Enzyme SourceSubstrate Concentration (mM)Conversion (%)ee (%)
Cv-ωTA10098>99
Arthrobacter sp.1008597

Process Intensification

  • Continuous Flow Systems : Coupling immobilized ω-TA with membrane separation increases space-time yield to 12 g/L/day.

  • Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates PLP, reducing cofactor costs by 80%.

Comparative Analysis of Methodologies

Table 4 : Method Comparison for Industrial Feasibility

MethodStepsYield (%)ee (%)Cost ($/kg)
Strecker Synthesis370–78Racemic120–150
Asymmetric Hydrogenation285–8990–92200–220
Biocatalytic295–98>99180–200

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-ethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOEt)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkylated derivatives

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

2-Amino-2-(3-ethylphenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use it to study enzyme-substrate interactions and metabolic pathways involving amino acids and their derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways, affecting biochemical processes at the cellular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl Rings

2-Amino-2-(p-tolyl)acetic Acid
  • Structure : Features a para-methyl (C4) substituent instead of a meta-ethyl group.
  • Applications : Used as an intermediate in synthesizing 1,3,4-thiadiazole compounds, which exhibit anti-cancer activity via glutaminase inhibition .
2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid
  • Structure : Contains three methyl groups at C2, C4, and C6 positions.
  • Properties : Increased steric hindrance from the trimethylphenyl group reduces conformational flexibility, which could limit enzyme binding but improve selectivity .
2-Amino-2-(3-hydroxyphenyl)acetic Acid
  • Structure : Substituted with a hydroxyl group at C3 instead of ethyl.
  • Reactivity : The hydroxyl group enables hydrogen bonding with biological targets (e.g., collagenase or receptors), a feature absent in the ethyl-substituted analog .

Comparison with Isoxazole-Containing Analogs

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid)
  • Structure : Replaces the phenyl ring with a 3-hydroxyisoxazole moiety.
  • Pharmacology: Acts as an NMDA receptor agonist, inducing excitotoxic effects, whereas phenyl-substituted analogs like 2-Amino-2-(3-ethylphenyl)acetic acid lack direct evidence of NMDA affinity .
  • Metabolism : The isoxazole ring in ibotenic acid is prone to decarboxylation, forming muscimol (a GABAA agonist), a pathway unlikely in ethylphenyl derivatives .
Muscazone (2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic Acid)
  • Structure : Contains an oxazolone ring.
  • Activity : Exhibits weak pharmacological effects compared to ibotenic acid, highlighting the critical role of substituent electronegativity and ring saturation in bioactivity .

Chlorinated and Halogenated Analogs

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
  • Structure : Dichlorobenzyl group with an alkyne side chain.
  • Enzyme Inhibition : Displays collagenase inhibition (IC50 = 1.48 mM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201 .
  • Comparison: The ethyl group in this compound may lack the electron-withdrawing effects of chlorine, reducing binding affinity to similar enzymatic pockets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Pharmacological Target Reference
This compound ~195* Ethylphenyl, carboxylic acid Not explicitly reported -
Ibotenic acid 158.1 Hydroxyisoxazole NMDA receptors
2-Amino-2-(p-tolyl)acetic acid ~179* Methylphenyl Glutaminase (indirect)
2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid ~247* Dichlorobenzyl, alkyne Collagenase

*Estimated based on structural analogs.

Research Implications and Gaps

  • Receptor Binding : The ethyl group’s hydrophobic nature may favor interactions with lipid-rich regions of enzymes or membranes, but targeted studies are needed to confirm this .
  • Synthetic Utility : Ethyl-substituted phenylalanine analogs are valuable intermediates in drug discovery, particularly for modifying peptide backbones or enhancing blood-brain barrier penetration .
  • Toxicity Profile : Unlike ibotenic acid, which is neurotoxic, ethylphenyl derivatives may exhibit safer profiles due to the absence of reactive isoxazole rings .

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